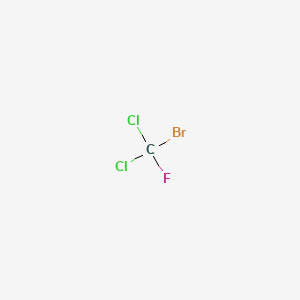

Bromodichlorofluoromethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromodichlorofluoromethane is a chemical compound with the formula CBrCl₂F. It is a member of the haloalkane family, which consists of alkanes with one or more halogen atoms. This compound is known for its use in fire suppression systems due to its effectiveness in extinguishing fires without leaving residue that could damage sensitive equipment .

Métodos De Preparación

Bromodichlorofluoromethane is synthesized through a two-step process starting from chloroform. In the first step, chloroform is fluorinated with hydrogen fluoride to produce chlorodifluoromethane. In the second step, chlorodifluoromethane is reacted with elemental bromine at high temperatures (400-600°C) for a short duration (about 3 seconds). This method yields this compound with an overall efficiency of over 90% .

Análisis De Reacciones Químicas

Bromodichlorofluoromethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Aplicaciones Científicas De Investigación

Bromodichlorofluoromethane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Its properties are studied to understand the effects of halogenated compounds on biological systems.

Medicine: Research is conducted to explore its potential use in medical applications, although it is not widely used in this field.

Mecanismo De Acción

The mechanism by which bromodichlorofluoromethane exerts its fire suppression effects involves the interruption of the chemical reactions that sustain combustion. It absorbs heat and releases halogen atoms, which react with free radicals in the flame, effectively quenching the fire. This process prevents the fire from spreading and reduces the risk of re-ignition .

Comparación Con Compuestos Similares

Bromodichlorofluoromethane is compared with other haloalkanes such as:

Bromochlorofluoromethane (CHBrClF): Similar in structure but with different halogen atoms, making it useful for different applications.

Bromochlorodifluoromethane (CBrClF₂): Known for its use in fire extinguishers, it has a similar fire suppression mechanism but different physical properties.

Bromochlorofluoroiodomethane (CHBrClFI): A theoretical compound with iodine replacing one of the halogens, studied for its unique properties.

This compound stands out due to its specific combination of halogens, which provides a balance of stability, reactivity, and effectiveness in fire suppression.

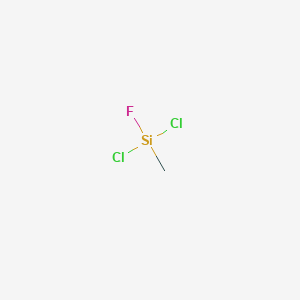

Propiedades

Número CAS |

353-58-2 |

|---|---|

Fórmula molecular |

CBrCl2F |

Peso molecular |

181.82 g/mol |

Nombre IUPAC |

bromo-dichloro-fluoromethane |

InChI |

InChI=1S/CBrCl2F/c2-1(3,4)5 |

Clave InChI |

ARBYBCHKMDUXNE-UHFFFAOYSA-N |

SMILES canónico |

C(F)(Cl)(Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)

![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)

![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)